3-Ethylpiperazine-2,5-dione
Overview
Description
3-Ethylpiperazine-2,5-dione is a chemical compound with the empirical formula C6H10N2O2 . It is a useful scaffold for functionalization to generate bioactive molecules .
Synthesis Analysis
Synthetic methods for accessing substituted piperazine-2,5-diones involve cyclising dipeptides or building from the already established core . A post-Ugi cascade reaction has been developed to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates . This methodology can easily be utilized to form both homo- and heterodimeric substituted piperazine-2,5-diones .Molecular Structure Analysis
The molecular weight of this compound is 142.16 . The SMILES string for this compound is CCN1CCNC(=O)C1=O .Chemical Reactions Analysis
The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials . Subjecting these compounds to hydrogenation affords two isomers .Physical and Chemical Properties Analysis
The melting point of this compound is 106-110 °C .Mechanism of Action
Safety and Hazards
Future Directions
The piperazine-2,5-dione moiety is a useful scaffold for functionalisation to generate bioactive molecules . Therefore, a facile and economic protocol for the synthesis of new and diverse molecules bearing the piperazine-2,5-dione motif is highly demanded . This opens up new avenues for the discovery of drug candidates, particularly in the field of pancreatic cancer .
Properties
IUPAC Name |
3-ethylpiperazine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-4-6(10)7-3-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPRGWJKMWJPHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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